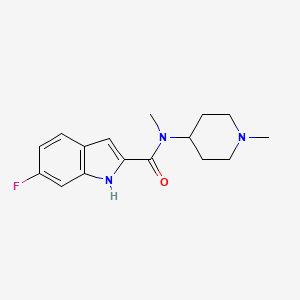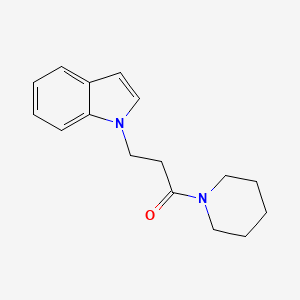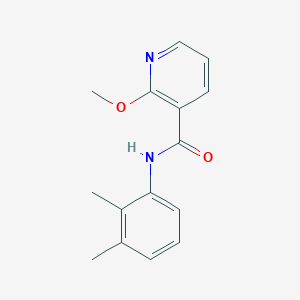
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. This compound is also known as MPPM and has been found to have various biochemical and physiological effects. The synthesis method of MPPM is complex and requires careful attention to detail. In
Mecanismo De Acción
The mechanism of action of MPPM is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth of cancer cells and inflammation. MPPM has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
MPPM has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce pain. MPPM has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPPM has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been extensively studied, making it a well-understood compound. However, MPPM also has some limitations. It is a complex compound, and its synthesis method requires careful attention to detail. It is also expensive to synthesize, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on MPPM. One direction is to further investigate its potential as a cancer treatment. It has been shown to inhibit the growth of cancer cells, but further research is needed to determine its effectiveness as a cancer treatment. Another direction is to investigate its potential as an anti-inflammatory treatment. MPPM has been found to have anti-inflammatory effects, but further research is needed to determine its effectiveness as an anti-inflammatory treatment. Finally, future research could investigate the potential of MPPM as an antioxidant and its ability to protect cells from damage caused by free radicals.
Conclusion:
In conclusion, (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone is a chemical compound that has been extensively researched due to its potential applications in the field of medicine. Its synthesis method is complex, and it has been found to have various biochemical and physiological effects. MPPM has potential as a cancer treatment, anti-inflammatory treatment, and as an antioxidant. Further research is needed to determine its effectiveness in these areas.
Métodos De Síntesis
The synthesis method of MPPM involves several steps. The first step is the synthesis of 1-methylpyrazol-4-carboxylic acid, which is done by reacting 1-methylpyrazole with ethyl chloroformate. The resulting product is then reacted with piperidine to form (1-Methylpyrazol-4-yl)-piperidine. The final step is the reaction of (1-Methylpyrazol-4-yl)-piperidine with benzaldehyde to form (1-Methylpyrazol-4-yl)-piperidin-1-ylmethanone.
Aplicaciones Científicas De Investigación
MPPM has been extensively researched due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and anti-cancer properties. MPPM has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
(1-methylpyrazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-12-8-9(7-11-12)10(14)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOJMIKWUIKKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)pentan-1-one](/img/structure/B7501606.png)
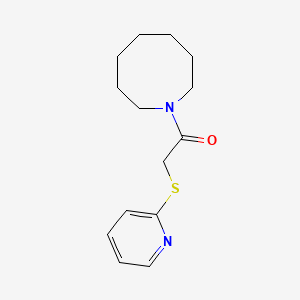
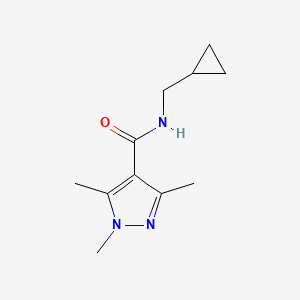
![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
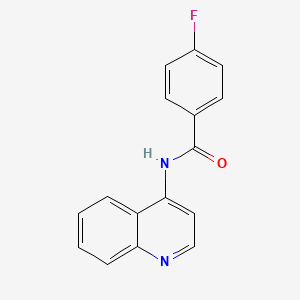
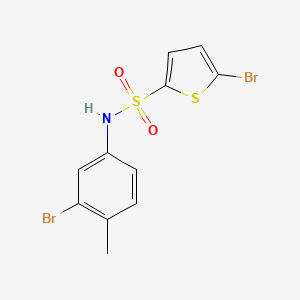
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
